Cas no 1429376-88-4 (7-Bromo-2,3-dichloro-8-methylpyrido2,3-bpyrazine)

7-Bromo-2,3-dichloro-8-methylpyrido2,3-bpyrazine 化学的及び物理的性質
名前と識別子
-
- 7-bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine
- 7-Bromo-2,3-dichloro-8-methylpyrido2,3-bpyrazine
-
- MDL: MFCD32201531
- インチ: 1S/C8H4BrCl2N3/c1-3-4(9)2-12-8-5(3)13-6(10)7(11)14-8/h2H,1H3
- InChIKey: FADMWDSBRHDXTN-UHFFFAOYSA-N
- ほほえんだ: BrC1C=NC2C(C=1C)=NC(=C(N=2)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 219
- トポロジー分子極性表面積: 38.7
- 疎水性パラメータ計算基準値(XlogP): 3.5
7-Bromo-2,3-dichloro-8-methylpyrido2,3-bpyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B013952-250mg |
7-Bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine |
1429376-88-4 | 250mg |
$ 560.00 | 2022-06-07 | ||
Matrix Scientific | 220801-5g |
7-Bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine, 95% min |
1429376-88-4 | 95% | 5g |
$1785.00 | 2023-09-06 | |
Enamine | EN300-22992053-2.5g |
7-bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine |
1429376-88-4 | 95% | 2.5g |
$1147.0 | 2024-06-20 | |
Enamine | EN300-22992053-10g |
7-bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine |
1429376-88-4 | 10g |
$2516.0 | 2023-09-15 | ||
Enamine | EN300-22992053-0.25g |
7-bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine |
1429376-88-4 | 95% | 0.25g |
$538.0 | 2024-06-20 | |
Enamine | EN300-22992053-10.0g |
7-bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine |
1429376-88-4 | 95% | 10.0g |
$2516.0 | 2024-06-20 | |
Enamine | EN300-22992053-5.0g |
7-bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine |
1429376-88-4 | 95% | 5.0g |
$1695.0 | 2024-06-20 | |
Matrix Scientific | 220801-1g |
7-Bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine, 95% min |
1429376-88-4 | 95% | 1g |
$840.00 | 2023-09-06 | |
TRC | B013952-500mg |
7-Bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine |
1429376-88-4 | 500mg |
$ 925.00 | 2022-06-07 | ||
Enamine | EN300-22992053-0.05g |
7-bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine |
1429376-88-4 | 95% | 0.05g |
$491.0 | 2024-06-20 |
7-Bromo-2,3-dichloro-8-methylpyrido2,3-bpyrazine 関連文献
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
-
Saikat Das,Teng Ben Dalton Trans., 2018,47, 7206-7212
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Lu Peng,Antonio Doménech-Carbó,Ana Primo,Hermenegildo García Nanoscale Adv., 2019,1, 4827-4833
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
7-Bromo-2,3-dichloro-8-methylpyrido2,3-bpyrazineに関する追加情報
Introduction to 7-Bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine (CAS No. 1429376-88-4)
7-Bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine, identified by its CAS number 1429376-88-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrido[2,3-b]pyrazine scaffold, a class of nitrogen-containing heterocycles that are widely recognized for their biological activity and potential therapeutic applications. The structural features of this molecule, including the presence of bromine and chlorine substituents, as well as the methyl group at the 8-position, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The synthesis of 7-Bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine involves a series of well-established organic reactions that highlight the versatility of heterocyclic chemistry. The introduction of bromine and chlorine atoms at the 7-position and 2,3-positions, respectively, enhances the electrophilic nature of the molecule, facilitating further functionalization. This allows for the exploration of diverse derivatives through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The methyl group at the 8-position not only influences the electronic distribution within the ring system but also provides a handle for further chemical manipulation.
In recent years, there has been a growing interest in pyrido[2,3-b]pyrazine derivatives due to their reported biological activities. Studies have demonstrated that compounds within this scaffold exhibit a range of pharmacological effects, including antiviral, anticancer, and anti-inflammatory properties. The bromo and chloro substituents in 7-Bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine are particularly noteworthy, as they serve as key sites for further derivatization to modulate biological activity. For instance, recent research has shown that replacing the bromine atom with other functional groups can lead to compounds with enhanced binding affinity to specific biological targets.
The< strong>methyl group at the 8-position plays a crucial role in determining the overall pharmacokinetic profile of this compound. Computational studies have suggested that this methyl group contributes to favorable solubility and metabolic stability, which are critical factors for drug efficacy and safety. Additionally, the presence of both bromine and chlorine atoms provides multiple points for interaction with biological systems, potentially leading to synergistic effects when combined with other pharmacophores.
One of the most compelling aspects of 7-Bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine is its utility as a building block in medicinal chemistry. Researchers have leveraged its scaffold to develop novel inhibitors targeting enzymes involved in cancer progression and inflammation. For example, derivatives of this compound have been shown to inhibit kinases such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), which are overexpressed in various malignancies. The ability to fine-tune the structure through strategic functionalization has enabled the creation of highly potent and selective inhibitors with promising preclinical results.
The< strong>CAS number 1429376-88-4 serves as a unique identifier for this compound in scientific literature and databases. This standardized numbering system ensures accurate referencing across different publications and patents. The compound's detailed chemical properties are well-documented in scientific databases such as PubChem and ChemSpider, providing researchers with access to critical information such as molecular weight, melting point, solubility parameters, and spectroscopic data.
The< strong>synthetic pathways for preparing< strong>7-Bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine have been optimized for efficiency and scalability. These methods often involve multi-step sequences starting from commercially available precursors like pyridazine or pyridone derivatives. Advanced techniques such as palladium-catalyzed coupling reactions have been employed to introduce bromine and chlorine atoms with high regioselectivity. The use of modern synthetic methodologies ensures that researchers can access this compound in sufficient quantities for both laboratory-scale investigations and larger-scale applications.
The< strong>brominated pyrido[2,3-b]pyrazine core is particularly attractive for medicinal chemists due to its ability to participate in various biochemical interactions. The electron-withdrawing nature of bromine substituents enhances electrophilicity at adjacent positions within the heterocyclic system. This property has been exploited in designing compounds that interact with nucleophiles present in biological targets such as proteins and nucleic acids. Such interactions are fundamental to modulating cellular processes relevant to diseases like cancer and inflammatory disorders.
In conclusion,< strong>7-Bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine(CAS No.< strong>1429376-88-4) represents an important intermediate in pharmaceutical research with significant potential for developing novel therapeutic agents. Its unique structural features make it a versatile scaffold for exploring diverse biological activities through strategic functionalization. As our understanding of heterocyclic chemistry continues to evolve,< strong>this compound will undoubtedly remain at the forefront of drug discovery efforts aimed at addressing unmet medical needs.
1429376-88-4 (7-Bromo-2,3-dichloro-8-methylpyrido2,3-bpyrazine) 関連製品
- 1794987-59-9({[(2-Bromophenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate)
- 1211775-37-9(2-methyl-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylimidazo1,2-apyridine-3-carboxamide)
- 1607027-84-8(N-(1-Cyanocyclobutyl)-3-(difluoromethoxy)-2,6-difluoro-N-methylbenzamide)
- 2166457-09-4(4,4,5,5-tetramethyl-2-2-(prop-1-yn-1-yl)phenyl-1,3,2-dioxaborolane)
- 1515100-25-0(2-Benzoxazolecarboxylic acid, 5-(1,1-dimethylethyl)-)
- 306730-56-3(2-[(([4-(TERT-BUTYL)CYCLOHEXYLIDEN]AMINO)OXY)CARBONYL]THIOPHENE)
- 1955554-33-2(2-phenyl-octahydrofuro3,2-bpyridine)
- 1239842-00-2(1-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylcyclohexan-1-amine)
- 891126-43-5(N-(2,4-difluorophenyl)-2-({7-oxo-5-propyl-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)acetamide)
- 1856381-57-1(benzyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate)




